molecular formula C9H19N3 B1628927 3-{[2-(Diethylamino)ethyl]amino}propanenitrile CAS No. 41832-86-4

3-{[2-(Diethylamino)ethyl]amino}propanenitrile

Cat. No. B1628927
CAS RN: 41832-86-4
M. Wt: 169.27 g/mol
InChI Key: SNLMPDMSCXQJJZ-UHFFFAOYSA-N
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Description

“3-{[2-(Diethylamino)ethyl]amino}propanenitrile” is a chemical compound with the molecular formula C9H19N3 . It contains a total of 36 bonds, including 13 non-H bonds, 1 multiple bond, 8 rotatable bonds, 1 triple bond, 2 tertiary amines (aliphatic), and 1 nitrile (aliphatic) .


Molecular Structure Analysis

The molecular structure of “3-{[2-(Diethylamino)ethyl]amino}propanenitrile” includes 1 triple bond, 2 tertiary amines (aliphatic), and 1 nitrile (aliphatic) . The average mass of the molecule is 169.267 Da, and the monoisotopic mass is 169.157898 Da .

Scientific Research Applications

Downstream Processing of Biologically Produced Diols

3-{[2-(Diethylamino)ethyl]amino}propanenitrile, as part of the broader category of nitriles, may have indirect relevance in the context of biologically produced diols, such as 1,3-propanediol and 2,3-butanediol. The review by Xiu & Zeng (2008) delves into the methods studied for the recovery and purification of these diols from fermentation broth. Techniques such as evaporation, distillation, and membrane filtration are emphasized, highlighting the importance of yield, purity, and energy consumption in the microbial production of these chemicals.

Role of ACC in Plant Biology

Another angle of scientific interest, though not directly related to 3-{[2-(Diethylamino)ethyl]amino}propanenitrile, is the role of 1-aminocyclopropane-1-carboxylic acid (ACC) in plant biology. Van de Poel & Van Der Straeten (2014) discuss how ACC, beyond being a precursor to ethylene, may serve broader functions in plant growth and stress responses. The review suggests that ACC's utility and significance in plant biology might inspire research into related compounds, including nitriles, for their potential effects on plant physiology and development.

Branched Chain Aldehydes in Foods

The production and breakdown pathways of branched chain aldehydes, including those derived from amino acids, are thoroughly reviewed by Smit, Engels, & Smit (2009). This research highlights the importance of understanding metabolic conversions and the impact of microbial and food composition on the formation of flavor compounds in foods. Given the structural similarity and related metabolic pathways, 3-{[2-(Diethylamino)ethyl]amino}propanenitrile could be explored for its potential influence on flavor profiles in fermented food products.

Polymeric Supports for Biologically Active Molecules

The development of polymeric supports incorporating isonitrile (isocyanide, -N≡C) functional groups for the covalent fixation of biologically active molecules is reviewed by Goldstein (1981). This research could inform the use of 3-{[2-(Diethylamino)ethyl]amino}propanenitrile in the design of novel polymeric materials for drug delivery, enzyme immobilization, or biosensor applications, exploiting its nitrile functionality for innovative biochemical conjugation strategies.

properties

IUPAC Name

3-[2-(diethylamino)ethylamino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3/c1-3-12(4-2)9-8-11-7-5-6-10/h11H,3-5,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLMPDMSCXQJJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60618387
Record name 3-{[2-(Diethylamino)ethyl]amino}propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[2-(Diethylamino)ethyl]amino}propanenitrile

CAS RN

41832-86-4
Record name 3-[[2-(Diethylamino)ethyl]amino]propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41832-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-{[2-(Diethylamino)ethyl]amino}propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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